16-Methoxy-16-oxohexadecanoic acid
Overview
Description
16-Methoxy-16-oxohexadecanoic acid is a synthetic organic compound with the molecular formula C17H32O4. It is characterized by the presence of a methoxy group and a ketone functional group at the sixteenth carbon of a hexadecanoic acid chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methoxy-16-oxohexadecanoic acid typically involves the esterification of hexadecanoic acid followed by oxidation and methoxylation. One common method includes:
Esterification: Hexadecanoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl hexadecanoate.
Oxidation: The methyl ester is then oxidized using an oxidizing agent such as potassium permanganate to introduce the ketone functional group at the sixteenth carbon.
Methoxylation: Finally, the ketone is methoxylated using methanol and a base like sodium methoxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 16-methoxyhexadecanol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: this compound can be oxidized to 16-methoxyhexadecanoic acid.
Reduction: Reduction yields 16-methoxyhexadecanol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
16-Methoxy-16-oxohexadecanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 16-Methoxy-16-oxohexadecanoic acid involves its interaction with lipid membranes and enzymes. The methoxy and ketone groups facilitate binding to specific molecular targets, influencing pathways related to lipid metabolism and signal transduction.
Comparison with Similar Compounds
Hexadecanoic acid: Lacks the methoxy and ketone groups, making it less reactive.
16-Hydroxyhexadecanoic acid: Contains a hydroxyl group instead of a methoxy group, altering its chemical behavior.
16-Oxohexadecanoic acid: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: 16-Methoxy-16-oxohexadecanoic acid is unique due to the presence of both methoxy and ketone functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable in specialized applications.
Biological Activity
16-Methoxy-16-oxohexadecanoic acid (C17H32O4) is a fatty acid derivative notable for its unique structural features, including a methoxy and a keto group at the sixteenth carbon position. This compound has garnered attention in various fields due to its potential biological activities, particularly in lipid metabolism, antimicrobial properties, and cellular signaling pathways. This article provides an in-depth examination of the biological activities associated with this compound, supported by research findings and case studies.
The chemical structure of this compound influences its solubility and reactivity. The presence of the methoxy group alters its interaction with biological membranes, potentially affecting membrane fluidity and function. This compound is categorized under oxo fatty acids, which are known for their diverse biological roles.
1. Lipid Metabolism
Research indicates that this compound may play a significant role in lipid metabolism. It is structurally similar to other fatty acids, allowing it to interact with metabolic pathways involved in lipid synthesis and degradation. Its incorporation into cellular membranes can modulate lipid composition, influencing various physiological processes.
2. Antimicrobial Properties
Studies suggest that this compound exhibits antimicrobial activity. Its structural characteristics enable it to disrupt microbial cell membranes, leading to cell lysis. This property positions it as a candidate for developing new antimicrobial agents.
3. Inflammatory Response Modulation
The compound may influence cellular signaling pathways related to inflammation. By interacting with proteins involved in inflammatory responses, it could potentially modulate these pathways, offering therapeutic implications for inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
Compound Name | Structural Feature | Unique Biological Activity |
---|---|---|
9-Oxohexadecanoic Acid | Keto at C9 | Anti-inflammatory and antimicrobial activity |
3-Oxohexadecanoic Acid | Keto at C3 | Intermediate in fatty acid biosynthesis |
14-Oxohexadecanoic Acid | Keto at C14 | Different metabolic pathway |
This compound | Methoxy & Keto at C16 | Modified solubility and reactivity; potential therapeutic applications |
Case Studies
Several studies have explored the biological activities of this compound:
- Lipid Interaction Study : A study demonstrated that the compound could alter membrane fluidity in model lipid bilayers, suggesting its potential role in influencing membrane-associated processes such as receptor signaling and transport mechanisms.
- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent.
- Inflammation Modulation : Research on inflammatory cell lines showed that treatment with this compound resulted in reduced production of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
The mechanism by which this compound exerts its biological effects involves:
- Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid membranes, affecting their properties and functionality.
- Receptor Modulation : It may interact with specific receptors involved in lipid metabolism and inflammation, influencing downstream signaling pathways.
Properties
IUPAC Name |
16-methoxy-16-oxohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-21-17(20)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h2-15H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYYVFBDKRFTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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